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Compound of Interest

Compound Name: 7-bromo-4-methoxy-1H-indole

Cat. No.: B1350256 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and electronic properties of heterocyclic compounds is paramount. Indole and

its isomers, isoindole and 7-azaindole, are fundamental scaffolds in numerous pharmaceuticals

and biologically active molecules. This guide provides a comparative overview of their

spectroscopic signatures, offering key data to aid in their identification, characterization, and

differentiation.

This document summarizes the key spectroscopic features of indole, isoindole, and 7-

azaindole, presenting data from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR),

and Mass Spectrometry (MS). Due to the inherent instability of the parent isoindole,

spectroscopic data for this compound is limited. Where data for the parent isoindole is

unavailable, representative data from simple derivatives is provided and clearly noted.

Structural Isomers
Indole, isoindole, and 7-azaindole are structural isomers with the molecular formula C₈H₇N.

Their structural differences, which underpin their distinct spectroscopic properties, are

illustrated below.
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Figure 1. Structures of Indole, Isoindole, and 7-Azaindole.

UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The

position (λmax) and intensity (ε) of absorption bands are characteristic of the chromophore.

Compound λmax (nm) Solvent Reference

Indole 270, 282 Not Specified [1][2]

Isoindole (Derivative) 229-231 CH₂Cl₂ [3][4]

7-Azaindole 285-295 Gas Phase [5]

Note: The λmax for isoindole is for isoindole-1,3-dione derivatives. The parent isoindole is

highly reactive and its UV-Vis spectrum is not readily available. The absorption maxima of

these isomers are influenced by the solvent polarity.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The

characteristic vibrational frequencies of bonds provide a molecular fingerprint.
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Compound
N-H Stretch
(cm⁻¹)

C-H Aromatic
Stretch (cm⁻¹)

C=C Aromatic
Stretch (cm⁻¹)

Reference

Indole ~3406 ~3022-3049 ~1508-1616 [6]

Isoindole

(Derivative)

N/A (N-

substituted)
~2800-3000 ~1426-1429 [4]

7-Azaindole ~3450 ~3000-3100 ~1400-1600 [7]

Note: The IR data for isoindole is based on N-substituted isoindole-1,3-dione derivatives, hence

the absence of an N-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms. ¹H and ¹³C NMR are fundamental techniques for organic structure elucidation.

¹H NMR Chemical Shifts (δ, ppm)
Proton

Indole (in
DMSO-d₆)

Isoindole
(Derivative)

7-Azaindole (in
CDCl₃)

Reference

H1 (N-H) ~11.08 N/A ~11.5 [8][9]

H2 ~7.39 - ~7.9 [8][9]

H3 ~6.45 - ~6.5 [8][9]

H4 ~7.55 - ~7.0 [8][9]

H5 ~7.03 - ~7.5 [8][9]

H6 ~7.10 - ~8.0 [8][9]

H7 ~7.42 - N/A [8][9]

Note: Chemical shifts for isoindole are highly dependent on the specific derivative.

¹³C NMR Chemical Shifts (δ, ppm)
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Carbon
Indole (in
DMSO-d₆)

Isoindole
(Derivative)

7-Azaindole Reference

C2 ~124.1 - ~127 [8]

C3 ~102.1 - ~101 [8]

C3a ~128.0 - ~149 [8]

C4 ~120.8 - ~116 [8]

C5 ~121.8 - ~128 [8]

C6 ~119.2 - ~142 [8]

C7 ~111.3 - N/A [8]

C7a ~135.8 - ~144 [8]

Note: Complete ¹³C NMR data for the parent isoindole is not readily available.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of molecular weight and structural features.

Compound
Molecular Ion (M⁺)
(m/z)

Key Fragment Ions
(m/z)

Reference

Indole 117 90, 89 [10][11]

Isoindole 117 - [12]

7-Azaindole 118 91, 64 [7]

Note: The fragmentation pattern of isoindole is less commonly reported than that of indole.

Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below

are generalized protocols for the key spectroscopic techniques.
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UV-Vis Spectroscopy
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent

(e.g., ethanol, cyclohexane, or water). Concentrations are typically in the micromolar range.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A baseline spectrum of the pure solvent is recorded. The spectrum of the

sample is then recorded over a specific wavelength range (e.g., 200-400 nm).

Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding

molar absorptivities (ε) are determined.

Infrared (IR) Spectroscopy
Sample Preparation (Solid): The solid sample is finely ground and mixed with dry potassium

bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a

Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing

the paste between two salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum (of the KBr pellet or salt plates) is recorded. The

sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are identified

and assigned to specific functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: The spectrometer is tuned to the appropriate frequency for the nucleus

being observed (¹H or ¹³C). Data is acquired using a specific pulse sequence.
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Data Processing and Analysis: The raw data is processed by Fourier transformation. The

chemical shifts (δ), coupling constants (J), and integration values are determined and used

to elucidate the molecular structure.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-

MS).

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or

electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: The abundance of each ion is detected, and a mass spectrum

is generated. The molecular ion peak and the fragmentation pattern are analyzed to

determine the molecular weight and structural information.

Experimental Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships between different spectroscopic techniques in structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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